molecular formula C13H16O2S B3934308 1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol

1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol

Cat. No.: B3934308
M. Wt: 236.33 g/mol
InChI Key: QPSXUECIUHTIRP-UHFFFAOYSA-N
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Description

1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol is a complex organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation reaction, which is performed in a basic medium . This reaction involves the condensation of an aldehyde with a ketone to form a chalcone intermediate, which is then further modified to introduce the thiophene ring and hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl and thiophene groups can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This makes the compound a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring, hydroxyl group, and thiophene ring

Properties

IUPAC Name

1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S/c14-11(12-5-4-10-16-12)6-9-13(15)7-2-1-3-8-13/h4-5,10-11,14-15H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSXUECIUHTIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC(C2=CC=CS2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol
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1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol
Reactant of Route 3
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1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol
Reactant of Route 4
1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol
Reactant of Route 5
1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol
Reactant of Route 6
1-(3-hydroxy-3-thiophen-2-ylprop-1-ynyl)cyclohexan-1-ol

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